molecular formula C14H24ClNO2 B3846645 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride

1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride

Cat. No. B3846645
M. Wt: 273.80 g/mol
InChI Key: AYNSWVWBOYUIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes.

Mechanism of Action

1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 is a selective β2-adrenergic receptor antagonist, which means that it binds to and blocks the activity of β2-adrenergic receptors. β2-adrenergic receptors are G protein-coupled receptors that are primarily located in smooth muscle cells, such as those in the airways and blood vessels. When activated by the neurotransmitter epinephrine or the hormone norepinephrine, β2-adrenergic receptors stimulate the production of cyclic AMP (cAMP), which leads to relaxation of smooth muscle cells. By blocking the activity of β2-adrenergic receptors, 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 inhibits the production of cAMP and prevents smooth muscle relaxation.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects in various experimental systems. In cardiovascular studies, 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has been used to block the effects of β2-adrenergic receptor activation on heart rate, contractility, and vascular tone. In airway studies, 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has been used to block the effects of β2-adrenergic receptor activation on airway smooth muscle contraction and bronchodilation. In metabolic studies, 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has been used to block the effects of β2-adrenergic receptor activation on glucose metabolism and thermogenesis.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to selectively block the activity of β2-adrenergic receptors without affecting other receptors. This makes it a useful tool for investigating the specific role of β2-adrenergic receptors in various physiological and pathological processes. However, like all experimental tools, 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has its limitations. For example, it may have off-target effects on other receptors or enzymes, and its effects may vary depending on the experimental system and conditions.

Future Directions

There are many future directions for research on 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 and β2-adrenergic receptors. One area of interest is the role of β2-adrenergic receptors in cancer, as recent studies have suggested that β2-adrenergic receptor activation may promote tumor growth and metastasis. Another area of interest is the development of new β2-adrenergic receptor antagonists with improved selectivity, efficacy, and pharmacokinetic properties. Finally, there is a need for more studies on the physiological and pathological functions of β2-adrenergic receptors in various tissues and organs, as well as their interactions with other signaling pathways and receptors.

Scientific Research Applications

1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes. It has been used to study the effects of β2-adrenergic receptor activation on cardiovascular function, airway smooth muscle contraction, glucose metabolism, and thermogenesis.

properties

IUPAC Name

1-(3,4-dimethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.ClH/c1-10(2)15-8-13(16)9-17-14-6-5-11(3)12(4)7-14;/h5-7,10,13,15-16H,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNSWVWBOYUIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CNC(C)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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